Chiral Purity and Enantiomeric Specification: A Critical Procurement Differentiator
The target compound (CAS 25888-99-7) is the racemic mixture of 1-(4-methanesulfonylphenyl)ethan-1-ol. A key differentiation point for procurement is the availability and specification of the pure (1R)-enantiomer (CAS 726192-01-4). The racemate is typically supplied at a purity of 95%, while the (1R)-enantiomer is available at purities up to 98.0% . This distinction is crucial because the (1R)-enantiomer is explicitly identified as the pharmacophore required for developing COX-2 inhibitors analogous to rofecoxib and etoricoxib, where it enhances binding affinity to the COX-2 active site's side pocket .
| Evidence Dimension | Chiral Purity Specification and Application Relevance |
|---|---|
| Target Compound Data | Racemic mixture; Purity: 95% |
| Comparator Or Baseline | (1R)-enantiomer (CAS 726192-01-4); Purity: up to 98.0% |
| Quantified Difference | Purity difference of at least 3 percentage points; enantiomeric excess (ee) not specified for racemate vs. high chiral purity for (1R)-enantiomer. |
| Conditions | Vendor specifications for research-grade chemicals. |
Why This Matters
The selection between the racemate and the pure (1R)-enantiomer directly impacts the fidelity of structure-activity relationship (SAR) studies and the potency of resulting drug candidates, as the (1R)-enantiomer is specifically required for optimal COX-2 binding.
